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Executive Summary

Desmethylene paroxetine hydrochloride is the principal urinary metabolite of paroxetine, a
widely prescribed selective serotonin reuptake inhibitor (SSRI).[1][2] A thorough understanding
of its toxicological profile is crucial for comprehensive safety assessment of the parent drug.
This technical guide synthesizes the currently available, albeit limited, public information on the
toxicological screening of Desmethylene paroxetine hydrochloride. Due to the scarcity of
direct studies on this metabolite, this document leverages extensive preclinical data on the
parent compound, paroxetine hydrochloride, to provide a predictive context for its potential
toxicological properties. This guide presents available data in structured tables, details relevant
experimental protocols, and utilizes visualizations to illustrate metabolic pathways and
conceptual experimental workflows.

Introduction to Desmethylene Paroxetine
Hydrochloride

Desmethylene paroxetine is a major metabolite of paroxetine, formed through metabolism in
the liver.[3] While paroxetine itself is a potent inhibitor of serotonin reuptake, the
pharmacological and toxicological activities of its metabolites are critical components of its
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overall safety profile.[1][4] This guide focuses on the hydrochloride salt of this primary

metabolite.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Desmethylene paroxetine

hydrochloride is provided below.

Property Value

Source

4-[[(3S,4R)-4-(4-
fluorophenyl)piperidin-3-

IUPAC Name [51[6]
yllmethoxy]benzene-1,2-
diol;hydrochloride

CAS Number 1394861-12-1 [1][5]

Molecular Formula C1sH21CIFNO3 [5]

Molecular Weight 353.8 g/mol [5]
Paroxetine catechol,

Synonyms [5]

Paroxetine Impurity 54

Metabolic Pathway of Paroxetine

The biotransformation of paroxetine to Desmethylene paroxetine is a key metabolic step.

Understanding this pathway is fundamental to contextualizing the toxicological interest in the

metabolite.

© 2025 BenchChem. All rights reserved. 2/10

Tech Support


https://www.caymanchem.com/product/15908/desmethylene-paroxetine-hydrochloride
https://pubmed.ncbi.nlm.nih.gov/23668408/
https://www.benchchem.com/product/b593074?utm_src=pdf-body
https://www.benchchem.com/product/b593074?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/71315739
https://www.lgcstandards.com/US/en/Desmethylene-Paroxetine-Hydrochloride/p/MM1032.24?queryID=bb8528798f40b5173d027029aae20a9c
https://www.caymanchem.com/product/15908/desmethylene-paroxetine-hydrochloride
https://pubchem.ncbi.nlm.nih.gov/compound/71315739
https://pubchem.ncbi.nlm.nih.gov/compound/71315739
https://pubchem.ncbi.nlm.nih.gov/compound/71315739
https://pubchem.ncbi.nlm.nih.gov/compound/71315739
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b593074?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Metabolism

Paroxetine

epatic Metabolism (CYP2D6)

Desmethylene_paroxetine

Major Route

Excretion

A4
Urinary_Excretion

Click to download full resolution via product page

Caption: Metabolic conversion of Paroxetine to Desmethylene paroxetine.

Direct Toxicological Data on Paroxetine Metabolites

Direct toxicological studies on Desmethylene paroxetine hydrochloride are not extensively
available in the public record. However, environmental risk assessments for the parent drug
have necessitated the evaluation of its major metabolites.

Ecotoxicological Profile

Studies on a major paroxetine metabolite (PM), presumed to be Desmethylene paroxetine,
have been conducted to assess its environmental impact.
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Test Organism/System Endpoint Result (mg/L)
Activated Sludge Respiration ECso 82

Vibrio fischeri (Microtox) ECso 33.0

Daphnia magna ECso 35.0

[ECso: The concentration of a
substance that causes a 50%
effect (e.g., inhibition of

respiration, immobilization) in

the test population][7]

Inferred Toxicological Profile from Paroxetine
Hydrochloride Data

In the absence of direct data, the extensive toxicological information available for the parent
compound, paroxetine hydrochloride, serves as the primary basis for a preliminary toxicological
assessment of its main metabolite. The following sections summarize key preclinical studies on
paroxetine hydrochloride.

Acute Toxicity

Acute toxicity studies establish the lethal dose 50 (LDso), the dose required to cause mortality
in 50% of the test population within a short period.
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. Route of
Species Sex . . LDso (mg/kg)
Administration

Not specified, but

Rat M/F Intravenous (iv) ]
same as mice

Rat M/F Oral (po) Higher than mice
Essentially identical

Mouse M/F Intravenous (iv) for mesylate and HCI
salts

Mouse M/F Oral (po) ~40% lower than rats

[All studies used 5
animals/sex/dose.
LDso values are for
deaths within 24 hours

of a single dose.][8]

Sub-chronic Toxicity (4-Week Study in Rats)

Repeated dose toxicity studies provide insight into the effects of longer-term exposure. A 4-
week study was conducted in Sprague-Dawley rats.[8]

Dose Group (mg/kg/day as Paroxetine) Key Findings

5 and 15 (as mesylate salt) Well tolerated.

Evidence of toxicity: mortality (mesylate only),
50 (as mesylate or HCI salt) sensitivity to touch, salivation, respiratory

sounds, emaciation, decreased body weights.

[The high dose was approximately half the lethal
dose determined in a 14-day range-finding
study.][8]

Genetic Toxicology
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Genetic toxicology studies assess the potential of a substance to cause damage to genetic

material.
Metabolic
Test System Cell Type L Result
Activation
Salmonella ) ) )
Ames Test o With and without Negative
typhimurium

[The Ames test for
paroxetine
hydrochloride was
conducted in parallel
with the mesylate salt
and showed no

mutagenic potential.]

[8]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of toxicological findings.
The following protocols are based on the descriptions provided for the parent compound,
paroxetine hydrochloride.

Ames Test (Bacterial Reverse Mutation Assay)

» Objective: To assess the mutagenic potential of a substance by measuring its ability to
induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.

o Methodology:

o Strain Selection: Multiple strains of S. typhimurium (e.g., TA100) are used to detect
different types of mutations.

o Dose-Range Finding: A preliminary test is conducted to determine the cytotoxic
concentrations of the test article. For paroxetine HCI, doses from 31.6 to 5000 u g/plate
were tested, with complete growth inhibition observed at = 1000 p g/plate .[8]
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o Main Assay:
» The test compound is dissolved in a suitable vehicle (e.g., DMSO).[8]

» The compound is plated with the bacterial strains on a minimal agar medium lacking
histidine.

» The assay is conducted both with and without a metabolic activation system (e.g., S9
fraction from rat liver) to mimic mammalian metabolism.

» Plates are incubated for a specified period.

o Evaluation: The number of revertant colonies (colonies that have regained the ability to
synthesize histidine) is counted. A significant, dose-dependent increase in revertant
colonies compared to the negative control indicates a mutagenic effect.

In-Vivo Toxicity Study Workflow (Conceptual)

The following diagram illustrates a general workflow for an in-vivo toxicological screening,
which would be applicable for a definitive study on Desmethylene paroxetine hydrochloride.
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Caption: General workflow for an in-vivo preliminary toxicology study.
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Conclusion and Future Directions

The available data on the toxicology of Desmethylene paroxetine hydrochloride is limited,
primarily consisting of ecotoxicological assessments. The comprehensive preclinical safety
evaluation of the parent compound, paroxetine hydrochloride, reveals a toxicity profile at higher
doses, including clinical signs and changes in body weight, but no evidence of mutagenicity in
the Ames test.[8] While this information provides a valuable starting point, it is not a substitute
for direct toxicological screening of the metabolite itself.

For a complete safety assessment, dedicated studies on Desmethylene paroxetine
hydrochloride are imperative. These should include, at a minimum, acute toxicity testing,
genetic toxicology assays, and repeated-dose sub-chronic studies to definitively characterize
its safety profile and ensure that it does not pose any unique risks not anticipated from the
parent compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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